molecular formula C18H19N3O3S B3539630 N-[({4-[(phenoxyacetyl)amino]phenyl}amino)carbonothioyl]propanamide

N-[({4-[(phenoxyacetyl)amino]phenyl}amino)carbonothioyl]propanamide

Cat. No.: B3539630
M. Wt: 357.4 g/mol
InChI Key: IRVRRINOZLBPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[({4-[(phenoxyacetyl)amino]phenyl}amino)carbonothioyl]propanamide, also known as PAC-1, is a small molecule that has been found to induce apoptosis in cancer cells. The compound was first synthesized in 2005 by researchers at the University of Illinois, and since then, it has been the subject of numerous studies exploring its potential as a cancer therapy.

Mechanism of Action

N-[({4-[(phenoxyacetyl)amino]phenyl}amino)carbonothioyl]propanamide has been found to activate procaspase-3 by binding to a specific site on the protein. This binding induces a conformational change in the protein, which leads to its activation and the initiation of the apoptotic pathway. This compound has also been found to inhibit the activity of a protein called Akt, which is involved in cell survival and proliferation.
Biochemical and physiological effects:
This compound has been found to induce apoptosis in cancer cells both in vitro and in vivo. It has also been found to inhibit tumor growth in animal models of cancer. This compound has been shown to have minimal toxicity in normal cells and tissues, indicating that it may have a favorable therapeutic index.

Advantages and Limitations for Lab Experiments

One advantage of N-[({4-[(phenoxyacetyl)amino]phenyl}amino)carbonothioyl]propanamide as a cancer therapy is its ability to induce apoptosis in cancer cells without affecting normal cells. This selectivity may reduce the side effects associated with traditional chemotherapy. However, one limitation of this compound is its poor solubility in aqueous solutions, which may limit its effectiveness in vivo.

Future Directions

There are several potential future directions for research on N-[({4-[(phenoxyacetyl)amino]phenyl}amino)carbonothioyl]propanamide. One area of interest is the development of more potent analogs of this compound that may have improved solubility and efficacy. Another area of interest is the identification of biomarkers that may predict which patients are most likely to respond to this compound therapy. Finally, there is interest in exploring the use of this compound in combination with other cancer therapies to enhance its effectiveness.

Scientific Research Applications

N-[({4-[(phenoxyacetyl)amino]phenyl}amino)carbonothioyl]propanamide has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. This compound has been found to induce apoptosis in cancer cells by activating a protein called procaspase-3, which is involved in the initiation of the apoptotic pathway.

Properties

IUPAC Name

N-[[4-[(2-phenoxyacetyl)amino]phenyl]carbamothioyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-2-16(22)21-18(25)20-14-10-8-13(9-11-14)19-17(23)12-24-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,19,23)(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVRRINOZLBPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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